1-(1-(Cyclopropanecarbonyl)indolin-6-yl)-3-(2-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(1-(Cyclopropanecarbonyl)indolin-6-yl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropanecarbonyl group attached to an indolin-6-yl moiety, and a trifluoromethylphenyl group linked to a urea functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Cyclopropanecarbonyl)indolin-6-yl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolin-6-yl Intermediate: This step involves the cyclization of a suitable precursor to form the indolin-6-yl structure.
Introduction of the Cyclopropanecarbonyl Group: The cyclopropanecarbonyl group is introduced through a reaction with cyclopropanecarbonyl chloride under basic conditions.
Attachment of the Trifluoromethylphenyl Group: The final step involves the reaction of the intermediate with 2-(trifluoromethyl)phenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Cyclopropanecarbonyl)indolin-6-yl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea nitrogen or the indolin-6-yl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives or indolin-6-yl derivatives.
Scientific Research Applications
1-(1-(Cyclopropanecarbonyl)indolin-6-yl)-3-(2-(trifluoromethyl)phenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(1-(Cyclopropanecarbonyl)indolin-6-yl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropanecarbonyl)indolin-6-yl derivatives: These compounds share the cyclopropanecarbonyl and indolin-6-yl moieties but differ in other substituents.
2-(Trifluoromethyl)phenyl urea derivatives: These compounds share the trifluoromethylphenyl and urea groups but differ in the indolin-6-yl substituent.
Uniqueness
1-(1-(Cyclopropanecarbonyl)indolin-6-yl)-3-(2-(trifluoromethyl)phenyl)urea is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both cyclopropanecarbonyl and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2/c21-20(22,23)15-3-1-2-4-16(15)25-19(28)24-14-8-7-12-9-10-26(17(12)11-14)18(27)13-5-6-13/h1-4,7-8,11,13H,5-6,9-10H2,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYZTGOKOKASGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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